3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester
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Overview
Description
BBS-1 is a iNOS dimerization inhibitor.
Scientific Research Applications
Synthesis and Biological Activities
- The compound is involved in the synthesis of novel heterocyclic compounds demonstrating significant anti-inflammatory and analgesic activities. These compounds, derived from visnaginone and khellinone, include various piperazine derivatives showing high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Metabolism in Clinical Context
- The compound, as part of antineoplastic tyrosine kinase inhibitors, is relevant in the metabolism studies of drugs like flumatinib in chronic myelogenous leukemia patients. This includes understanding the main metabolic pathways after oral administration, vital for drug development and therapeutic application (Gong, Chen, Deng, & Zhong, 2010).
Development of Radiotracers
- It is used in the synthesis of carbon-11-labeled CK1 inhibitors, which are potential PET radiotracers for imaging in Alzheimer's disease. This research is crucial for developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Anticancer Activities
- Benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety, structurally similar to the compound, exhibit various biological activities including potent anticancer effects. These compounds have been tested against lung adenocarcinoma and glioma cell lines, showing significant cytotoxicities and DNA synthesis inhibition rates (Çiftçi, Temel, & Yurttaş, 2021).
Quantum Chemical Studies
- The compound's derivatives have been studied in quantum chemical calculations to understand their structural and electronic properties, aiding in the development of more effective pharmaceuticals (Al-Masoudi, Salih, & Al-Soud, 2011).
Corrosion Inhibition
- Benzimidazole derivatives, related to the compound, have shown potential as corrosion inhibitors for steel in acidic environments. Their effectiveness is studied through electrochemical, thermodynamic, and quantum chemical approaches (Yadav et al., 2016).
Properties
Molecular Formula |
C23H25N7O5 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
Methyl 3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-(2-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H25N7O5/c1-33-23(32)28-8-9-30(20-4-5-25-22(27-20)29-7-6-24-14-29)17(13-28)11-21(31)26-12-16-2-3-18-19(10-16)35-15-34-18/h2-7,10,14,17H,8-9,11-13,15H2,1H3,(H,26,31) |
InChI Key |
NVYMEDQKBQMAKF-UHFFFAOYSA-N |
SMILES |
O=C(N1CC(CC(NCC2=CC=C(OCO3)C3=C2)=O)N(C4=NC(N5C=CN=C5)=NC=C4)CC1)OC |
Canonical SMILES |
COC(=O)N1CCN(C(C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=NC=C4)N5C=CN=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BBS1; BBS 1; BBS-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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